

# understanding the pharmacology of VPC01091.4

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Compound of Interest		
Compound Name:	VPC01091.4	
Cat. No.:	B12368276	Get Quote

An In-Depth Technical Guide to the Pharmacology of VPC01091.4

**Executive Summary** 

VPC01091.4 is a stereoisomer of the FTY720 analog, VPC01091. Unlike its parent compound FTY720 (fingolimod), which is a modulator of sphingosine-1-phosphate (S1P) receptors, VPC01091.4 is a non-phosphorylatable analog that exerts its effects through a distinct mechanism.[1][2] Extensive research has identified VPC01091.4 as a potent, low-micromolar inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] This inhibition of TRPM7 leads to significant anti-inflammatory and immunomodulatory effects without causing the lymphopenia associated with S1P receptor agonists.[1][2] In vivo studies demonstrate that VPC01091.4 can accumulate in the brain and lungs and is effective in blunting both systemic inflammation and neuroinflammation in a mouse model of endotoxemia. [1] This technical guide provides a comprehensive overview of the pharmacology of VPC01091.4, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

### **Core Mechanism of Action**

The primary pharmacological target of **VPC01091.4** is the TRPM7 channel, a ubiquitously expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a non-selective cation channel that plays a crucial role in cellular magnesium and calcium homeostasis and is implicated in various physiological processes, including immune cell activation.[5]

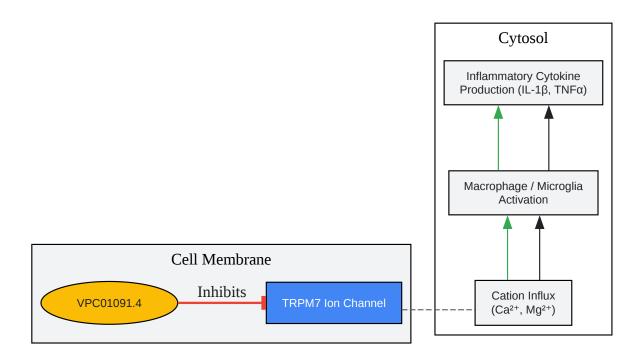
**VPC01091.4** acts as a direct inhibitor of the TRPM7 ion channel, blocking the influx of cations. [1] Its structure, particularly the orientation of its hydroxymethyl group, makes it unsuitable as a

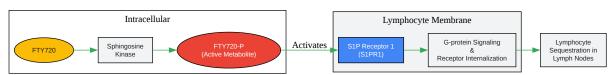


substrate for sphingosine kinases, the enzymes that phosphorylate FTY720 into its active S1P receptor agonist form.[1][2] Consequently, **VPC01091.4** is inert at S1P receptors and does not induce lymphocyte sequestration from lymph nodes, a hallmark of FTY720's mechanism.[1][2] The anti-inflammatory effects of **VPC01091.4** stem from its ability to modulate the activity of immune cells, such as macrophages and microglia, by inhibiting TRPM7.[1]

## **Signaling Pathways**

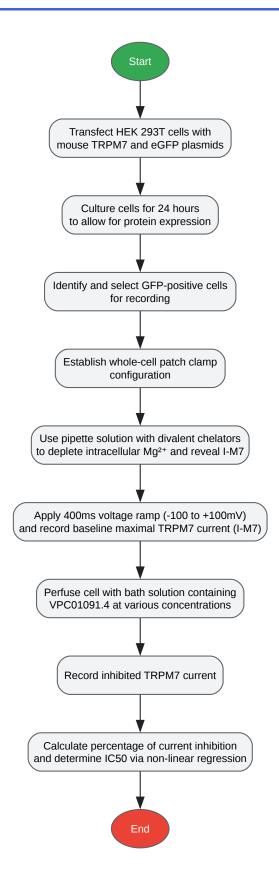
The signaling pathway for **VPC01091.4** is direct and distinct from S1P receptor modulators. It involves the physical blockade of the TRPM7 channel, which in turn attenuates downstream inflammatory signaling cascades in immune cells.





Pathway NOT used by VPC01091.4





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